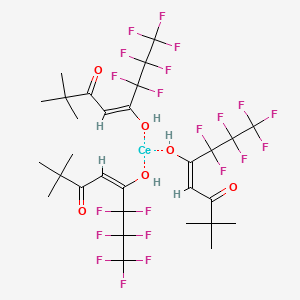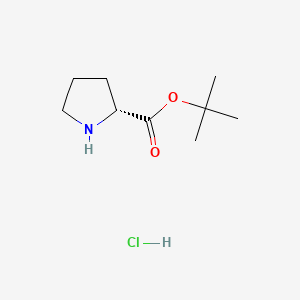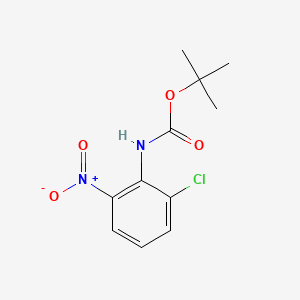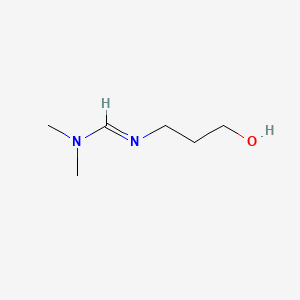
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a coordination compound that features cerium(III) ion complexed with three molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is part of a broader class of rare earth metal complexes that are known for their unique chemical properties and applications in various fields such as catalysis, materials science, and biochemistry.
作用机制
Target of Action
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a rare earth metal complex . It primarily targets lanthanide metals and is involved in their separation . The role of lanthanide metals is crucial in various biochemical and industrial processes.
Mode of Action
The compound interacts with its targets through chelation, a process where a central metal ion is bonded to a large molecule, called a ligand . In this case, the cerium(III) ion is the central metal ion, and the tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) acts as the ligand . This interaction results in the formation of a stable complex that can be used in various applications.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of rare earth metal complexes . It also plays a role in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . Additionally, it is used in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons .
Pharmacokinetics
Like other rare earth metal complexes, it is expected to have low bioavailability due to its large size and complex structure .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its applications. It is used in catalysis and synthesis, optics & glasses, healthcare & biochemical . Its ability to form stable complexes with lanthanide metals makes it valuable in these fields.
Action Environment
The action, efficacy, and stability of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Furthermore, its solubility can be affected by the presence of certain organic solvents .
生化分析
Biochemical Properties
The compound is known to be involved in the synthesis of rare earth metal complexes for separation of lanthanide metals
Cellular Effects
It is known that the compound can influence cell function , but the specific impact on cell signaling pathways, gene expression, and cellular metabolism is not yet clear.
Molecular Mechanism
It is known to exert its effects at the molecular level , including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) typically involves the reaction of cerium(III) chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: Cerium(III) can be oxidized to cerium(IV) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or phosphine oxides. These reactions are typically carried out in organic solvents at elevated temperatures.
Oxidation-Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(III) to cerium(IV).
Major Products Formed
Substitution Reactions: The major products are new cerium complexes with different ligands.
Oxidation-Reduction Reactions: The major product is cerium(IV) complexes.
科学研究应用
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: This compound is used in the synthesis of advanced materials, such as luminescent materials and magnetic materials.
Biochemistry: It is used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of biological molecules.
相似化合物的比较
Similar Compounds
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)ytterbium(III)
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)praseodymium(III)
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)europium(III)
Uniqueness
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is unique due to the specific properties of cerium, such as its ability to exist in multiple oxidation states (III and IV). This allows the compound to participate in a wider range of chemical reactions compared to similar compounds with other rare earth metals .
属性
IUPAC Name |
cerium;(E)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZPJODLZIVPTN-VSBSIAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33CeF21O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid, [1-(hydroxymethyl)-2-butynyl]-, 1,1-dimethylethyl ester, (R)-](/img/new.no-structure.jpg)
![3-Amino-1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B574581.png)
![2H-Pyrido[3,4-b][1,3]thiazolo[4,5-e]indole](/img/structure/B574583.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B574585.png)

![2-[(Z)-prop-1-enoxy]pyridine](/img/structure/B574589.png)

![(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B574592.png)
![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)
